molecular formula C12H20N2O B1405069 Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone CAS No. 1783535-03-4

Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone

カタログ番号 B1405069
CAS番号: 1783535-03-4
分子量: 208.3 g/mol
InChIキー: LXYYGJFUHBJVIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone” is a compound that has been studied for its potential as a covalent inhibitor of KRAS G12C . KRAS G12C is a mutated form of the KRAS protein, which plays a key role in cellular proliferation and differentiation . The mutation is a known driver of oncogenic alteration in human cancer .


Molecular Structure Analysis

From an X-ray complex structural analysis, the “Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone” moiety binds in the switch-II pocket of KRAS G12C . This binding is crucial for its inhibitory activity.

科学的研究の応用

Oncology: KRAS G12C Inhibition

This compound has been identified as a covalent inhibitor of the KRAS G12C mutation, which is a known driver of oncogenic alterations in human cancer . The inhibition of KRAS G12C can lead to effective therapeutic treatments for solid tumors. Structural optimization of this compound has led to derivatives with improved in vitro inhibitory activity and favorable metabolic stability, showing promise for future cancer therapies .

Drug Development: Metabolic Stability Enhancement

The derivatives of this compound have been evaluated for their metabolic stability, which is crucial for the development of new drugs. High metabolic stability in human and mouse liver microsomes suggests that these compounds could have longer-lasting effects in vivo, making them potential candidates for drug development .

Pharmacokinetics: Oral Activity

Optimization of the compound has resulted in derivatives with good oral activity, which is a significant factor in pharmacokinetics. Oral administration is a preferred route for many medications due to ease of use and patient compliance. The compound ASP6918, a derivative, has shown potent in vitro activity and induced dose-dependent tumor regression in mouse models after oral administration .

Structural Biology: X-ray Complex Analysis

The compound’s interaction with the KRAS G12C protein has been studied using X-ray complex structural analysis. This analysis has provided insights into how the compound binds in the switch-II pocket of KRAS G12C, which is valuable information for the design of targeted cancer therapies .

Clinical Efficacy: Antitumor Activity

Derivatives of this compound have demonstrated antitumor effects in xenograft mouse models, suggesting clinical efficacy. The ability to inhibit cell growth in KRAS G12C mutation-positive cell lines and induce antitumor effects upon administration highlights the compound’s potential as a cancer treatment .

Orphan Drug Designation: Treatment of Acute Myeloid Leukemia

The compound has received orphan drug designation for the treatment of acute myeloid leukemia (AML), a rare and aggressive cancer. This designation is granted to drugs that show promise for treating rare diseases and can lead to support and incentives for further development .

特性

IUPAC Name

cyclobutyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-11(10-2-1-3-10)14-8-12(9-14)4-6-13-7-5-12/h10,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYYGJFUHBJVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC3(C2)CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl-(2,7-diaza-spiro[3.5]non-2-yl)-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 2
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 3
Reactant of Route 3
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 4
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 5
Reactant of Route 5
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone
Reactant of Route 6
Reactant of Route 6
Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。